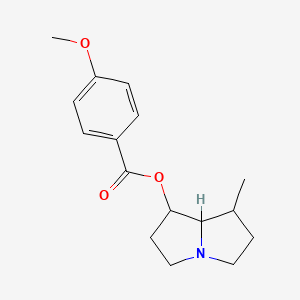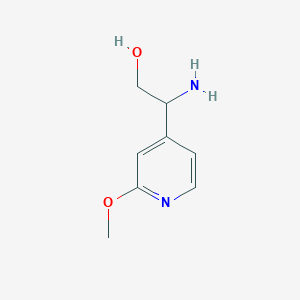
Cyclohexyl(3-fluorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(3-fluorophenyl)methanamine is an organic compound with the molecular formula C₁₃H₁₈FN It is a derivative of methanamine, where the hydrogen atoms are substituted with a cyclohexyl group and a 3-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl(3-fluorophenyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-fluorobenzaldehyde, followed by reductive amination with ammonia or an amine source. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(3-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl(3-fluorophenyl)ketone, while reduction may produce cyclohexyl(3-fluorophenyl)methanol .
Aplicaciones Científicas De Investigación
Cyclohexyl(3-fluorophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl(4-fluorophenyl)methanamine
- Cyclohexyl(2-fluorophenyl)methanamine
- Cyclohexyl(3-chlorophenyl)methanamine
Uniqueness
Cyclohexyl(3-fluorophenyl)methanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H18FN |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
cyclohexyl-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H18FN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 |
Clave InChI |
LHGQDTDTDVPHFB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2=CC(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12103847.png)



![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)
![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)


![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)



![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
